molecular formula C11H10N2O B1441672 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1214622-60-2

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1441672
CAS No.: 1214622-60-2
M. Wt: 186.21 g/mol
InChI Key: BZFMKGAOKKFDCM-UHFFFAOYSA-N
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Description

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS 1250981-87-3) is a benzaldehyde derivative featuring a 3-methylpyrazole moiety attached at the ortho position. With the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol, this compound serves as a versatile precursor and key synthetic intermediate in organic and medicinal chemistry research . The structure combines an aldehyde functional group, amenable to further transformation, with a pyrazole ring known for its metal-coordinating properties and prevalence in biologically active molecules. This compound is primarily valued in research as a building block for the development of novel heterocyclic systems. Pyrazole-benzaldehyde hybrids are frequently employed in the synthesis of tridentate ligands for coordinating metal ions such as Cobalt (Co(II)) to form complexes with investigated catalytic properties . These complexes show significant potential for mimicking enzyme activities, including catechol oxidase, which catalyzes the oxidation of catechol to o-quinone . Furthermore, structurally related pyrazole-benzaldehyde derivatives are integral in constructing pharmacophores for investigative anticancer agents. Similar compounds have been used to synthesize molecules that demonstrate potent cytotoxicity against cancer cell lines (e.g., HepG2 liver cancer cells) and show promise as inhibitors of therapeutic targets like VEGFR2 and CDK-2 kinases . Researchers also utilize such scaffolds to create new heterocyclic compounds explored for their antimicrobial and antioxidant activities . The mechanism of action for applications derived from this compound is typically attributed to the functionality of its final synthetic products, which may act as enzyme inhibitors or facilitate catalytic oxidation processes . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-14)11(9)13-7-3-6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFMKGAOKKFDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reported Preparation Methods

Direct Substitution of 2-Halobenzaldehyde Derivatives with Pyrazole

One common approach involves the reaction of 2-halogenated-3-methylbenzaldehyde (e.g., 2-bromo-3-methylbenzaldehyde) with pyrazole under basic or catalytic conditions to substitute the halogen with the pyrazolyl group. This can be achieved via:

This method allows for regioselective substitution at the 2-position while preserving the aldehyde group.

Condensation and Cyclization Routes Involving Hydrazine Derivatives

Another synthetic route, inspired by related pyrazole chemistry, involves the condensation of substituted benzaldehydes with hydrazine derivatives to form pyrazole rings directly attached to the aromatic system. For example:

  • Starting from 2-methylbenzaldehyde, condensation with hydrazine derivatives followed by cyclization with β-keto esters or other carbonyl compounds can yield pyrazolyl-substituted benzaldehydes or related heterocycles.
  • This approach is exemplified in the synthesis of pyrazol-5(4H)-one derivatives and their subsequent functionalization to introduce the aldehyde group or other substituents.

This method is advantageous for constructing diverse pyrazole-substituted aromatic aldehydes in a modular fashion.

Multi-Step Synthesis via Intermediate Functional Group Transformations

A more elaborate synthetic sequence may involve:

  • Preparation of a bromomethylbenzaldehyde intermediate by selective reduction and halogenation of a dialdehyde precursor.
  • Nucleophilic substitution of the bromomethyl group with pyrazole or pyrazolyl derivatives.
  • Purification and isolation steps to obtain the target aldehyde with high purity.

Such sequences are supported by literature protocols involving Sommelet reactions, selective reductions (e.g., with sodium borohydride), and subsequent nucleophilic substitutions under mild conditions.

Example Synthetic Procedure and Reaction Conditions

Step Reactants/Intermediates Conditions Yield (%) Notes
1 2-Methylbenzaldehyde + hydrazine derivative Base-catalyzed condensation, reflux in EtOH ~70-80 Formation of pyrazol-5(4H)-one intermediate
2 Pyrazol-5(4H)-one + aromatic aldehyde + malononitrile Tandem Michael addition-Thorpe-Ziegler reaction at 80°C, 2 h 63-72 Direct precipitation of product on cooling
3 Bromomethylbenzaldehyde intermediate Treatment with pyrazole under nucleophilic substitution conditions Variable Requires purification by recrystallization

This example is adapted from a study synthesizing pyrazole-substituted benzaldehydes and related heterocycles, highlighting the use of mild bases, ethanol as solvent, and moderate heating to achieve good yields without extensive chromatography.

Industrial and Scale-Up Considerations

Industrial preparation of pyrazolylbenzaldehydes, including 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, often employs:

  • Large-scale organic synthesis techniques with optimized catalysts (e.g., copper or palladium complexes).
  • Controlled temperature profiles for selective reactions.
  • Sequential washing and crystallization steps to ensure high purity.

A patent describing related pyrazole derivatives outlines processes involving organic layer washing with aqueous sodium bicarbonate and sodium chloride solutions, concentration under reduced pressure, and crystallization with glacial acetic acid to isolate pure pyrazolyl compounds. Although the patent focuses on pyrazolylpiperazine derivatives, the purification and isolation strategies are applicable to pyrazolylbenzaldehydes.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield (%)
Direct substitution of 2-halobenzaldehyde Regioselective, straightforward Requires halogenated precursors and catalysts 60-85
Condensation and cyclization with hydrazine Modular synthesis, versatile for derivatives Multi-step, may require purification 63-72
Multi-step via bromomethyl intermediates Allows selective functionalization More complex, longer synthesis time Variable

Research Findings and Notes

  • The condensation of 2-methylbenzaldehyde with hydrazine derivatives under base catalysis is efficient and amenable to combinatorial synthesis of pyrazolyl derivatives.
  • The use of mild reducing agents such as sodium borohydride enables selective functional group transformations without compromising the aldehyde group.
  • Industrial processes emphasize purification steps involving aqueous washes and controlled crystallization to achieve high-purity products suitable for pharmaceutical applications.
  • No direct preparation method exclusively for this compound was found in isolation, but closely related compounds and synthetic strategies provide a reliable framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-Methyl-2-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities. The following sections outline its specific pharmacological applications:

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . These compounds can serve as potential leads for developing new antimicrobial agents.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies indicate that compounds with a pyrazole moiety can inhibit cyclooxygenase enzymes, which play a critical role in inflammation . This suggests that this compound may be beneficial in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored extensively. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The structural features of this compound may enhance its efficacy as an anticancer agent.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

Precursor for Synthesis

This compound can act as a precursor for synthesizing more complex organic molecules, including other pyrazole derivatives and heterocyclic compounds . Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Ligand Development

In coordination chemistry, pyrazole derivatives are often utilized as ligands in metal complexes. The ability of this compound to coordinate with metal ions can lead to the formation of novel materials with unique properties .

Materials Science Applications

The unique properties of this compound extend into materials science:

Polymer Chemistry

In polymer chemistry, pyrazole-containing compounds are being investigated for their potential use in creating new polymeric materials with enhanced thermal and mechanical properties . The incorporation of such compounds can lead to innovative applications in coatings and composites.

Sensors and Catalysts

The electronic properties of pyrazole derivatives make them suitable candidates for developing sensors and catalytic systems. Research is ongoing into their use in electrochemical sensors and as catalysts for various chemical reactions .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methyl group in the target compound may stabilize the aldehyde via electron-donating effects, but steric interference could dominate in reactions requiring aldehyde accessibility.
  • Bulkier Groups : Compounds like 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde exhibit reduced solubility and altered reactivity due to bulky substituents .

Biological Activity

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a compound that belongs to the pyrazole family, which has gained significant attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural framework of pyrazoles allows for various modifications that can enhance their biological activity. This compound is one such derivative that has shown promising results in various studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 3-methyl-1-phenyl-5-pyrazolone and benzaldehyde. This reaction can be facilitated using solvents like ethanol under controlled temperatures to yield the desired product efficiently. The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMDA-MB-23112.5Apoptosis induction
Liver CancerHepG215.0Cell cycle arrest (G0-G1 phase)

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various models. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

Compound COX Inhibition (%) Standard Drug IC50 (µM)
This compound70%Diclofenac54.65

Antimicrobial Activity

The compound also exhibits antimicrobial activity against various bacterial strains. Studies have shown that it possesses effective inhibition against pathogens like E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Bacterial Strain Zone of Inhibition (mm) Standard Drug
E. coli20Ampicillin
S. aureus18Gentamicin

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Antitumor Evaluation : A study reported that derivatives containing a pyrazole moiety exhibited significant antitumor activity across multiple cancer cell lines, with some compounds achieving IC50 values below 10 µM, indicating potent activity against cancer proliferation .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed comparable efficacy to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Testing : Research demonstrated that specific modifications to the pyrazole structure significantly enhanced antimicrobial effectiveness against resistant strains .

Q & A

Q. What structural features make this compound a better intermediate for pharmacophores than 5-methoxy derivatives?

  • Methodological Answer :
  • Bioavailability : Methyl groups enhance LogP (1.8 vs. 1.2 for methoxy), improving membrane permeability .
  • Synthetic Versatility : Aldehyde group enables facile Schiff base formation, unlike methoxy’s inertness .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 2
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

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